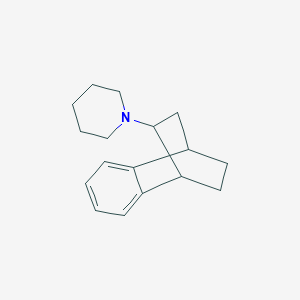![molecular formula C20H34N2O3S B14268364 Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- CAS No. 154587-31-2](/img/structure/B14268364.png)
Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-: is an organic compound with the molecular formula C20H34N2O3S. This compound is part of the acetamide family and features a sulfonamide group, which is known for its diverse applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- typically involves the reaction of 4-aminophenyl sulfone with dodecylamine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The sulfonamide group is a key feature in many drugs, and research is ongoing to develop new pharmaceuticals based on this structure .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- primarily involves the inhibition of enzymes that are crucial for bacterial growth and survival. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Comparación Con Compuestos Similares
Acetamide, N-(4-aminophenyl)-: This compound has a similar acetamide structure but lacks the dodecylamino group, making it less hydrophobic.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound is structurally similar but has different substituents on the aromatic ring, affecting its reactivity and applications.
Uniqueness: Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- is unique due to the presence of the dodecylamino group, which imparts hydrophobic properties and enhances its interaction with lipid membranes. This feature makes it particularly useful in applications where membrane permeability is crucial, such as in drug delivery systems .
Propiedades
Número CAS |
154587-31-2 |
|---|---|
Fórmula molecular |
C20H34N2O3S |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
N-[4-(dodecylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H34N2O3S/c1-3-4-5-6-7-8-9-10-11-12-17-21-26(24,25)20-15-13-19(14-16-20)22-18(2)23/h13-16,21H,3-12,17H2,1-2H3,(H,22,23) |
Clave InChI |
XKHITWMGDVGKFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



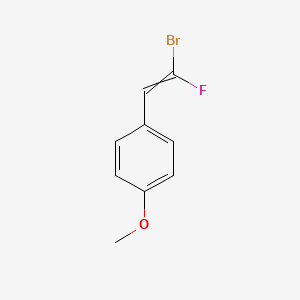

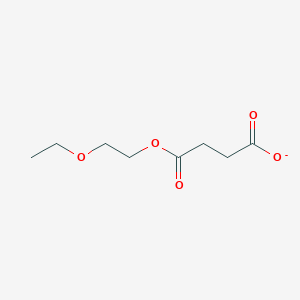
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)


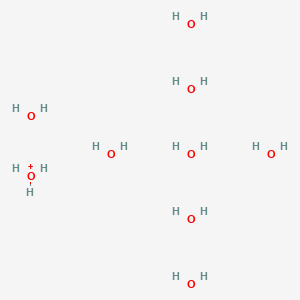
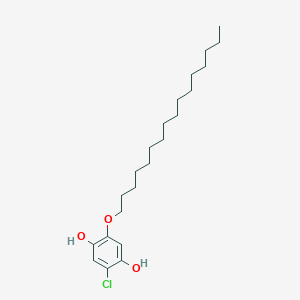

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)
